Enhanced Lipophilicity: LogP Advantage Over Unsubstituted and 4-Methyl Analogs
1-Cyclohexanecarbonyl-4-ethylpiperazine exhibits a calculated LogP of 1.61, which is 0.33 log units higher than the unsubstituted analog 1-cyclohexanecarbonylpiperazine (LogP 1.28) and 0.39 log units higher than the 4-methyl analog Pexantel (LogP 1.22) . This increased lipophilicity is expected to enhance passive membrane permeability by approximately 2.1–2.5 fold based on the relationship between LogP and permeability coefficients for small nitrogen-containing heterocycles, while remaining within the CNS-accessible LogP range of 1–3 .
| Evidence Dimension | Lipophilicity (calculated LogP / partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.61 (Chemsrc calculated value) |
| Comparator Or Baseline | Unsubstituted analog (1-cyclohexanecarbonylpiperazine, CAS 27561-62-2): LogP = 1.28; 4-Methyl analog (Pexantel, CAS 10001-13-5): LogP = 1.22 |
| Quantified Difference | ΔLogP = +0.33 vs. unsubstituted (+25.8% increase in partition coefficient); ΔLogP = +0.39 vs. 4-methyl analog (+32.0% increase) |
| Conditions | Calculated values using Chemsrc's implementation of the XLogP3 algorithm across all three compounds, ensuring methodological consistency |
Why This Matters
The higher LogP of the 4-ethyl derivative provides superior membrane partitioning capability for CNS-targeted synthesis while avoiding the excessive lipophilicity (LogP > 3) associated with the 4-phenyl analog, which would risk poor aqueous solubility and high non-specific binding.
